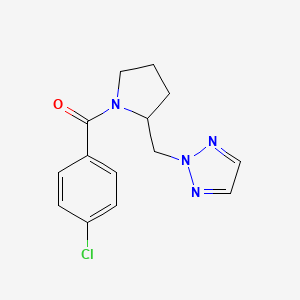

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone

Description

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone features a pyrrolidine core substituted with a 2H-1,2,3-triazol-2-ylmethyl group and a 4-chlorophenyl methanone moiety. Its structure combines a heterocyclic amine (pyrrolidine) with a triazole ring and a halogenated aromatic group, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name |

(4-chlorophenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-12-5-3-11(4-6-12)14(20)18-9-1-2-13(18)10-19-16-7-8-17-19/h3-8,13H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODRRCNXSHJFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)CN3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone, is a complex molecule that contains a pyrrolidine ring and a 1,2,3-triazole ringCompounds with similar structures have been reported to interact with various enzymes and receptors.

Mode of Action

It’s known that the 1,2,3-triazole ring can inhibit both ache and buche activities. Additionally, the 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to a broad range of biological activities.

Pharmacokinetics

The presence of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates.

Result of Action

Compounds with similar structures have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and known activities of analogous compounds:

| Compound Name | Structural Features | Pharmacological Activity | References |

|---|---|---|---|

| (2-((2H-1,2,3-Triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone (Target Compound) | Pyrrolidine + triazolylmethyl + 4-chlorophenyl | Not explicitly reported; inferred CNS potential | – |

| Daridorexant [(S)-(2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone] | Benzoimidazole-pyrrolidine + methoxy-triazolylphenyl | Dual orexin receptor antagonist (insomnia) | |

| 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone | Pyrrolidine + triazolyl + 3,5-difluorophenyl | Supplier data; no explicit activity reported | |

| [4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl]-1-pyrrolidinyl-methanone (CAS 1312782-39-0) | Pyrrolidine + triazolyl + 4-phenoxyphenyl | Structural data only |

Key Observations:

Core Heterocycle :

- The target compound and daridorexant share a pyrrolidine backbone, but daridorexant incorporates a benzoimidazole substituent, enhancing its rigidity and receptor-binding specificity .

- Triazole rings are conserved across all analogs, likely contributing to metabolic stability and hydrogen-bonding interactions .

Aromatic Substituents: The 4-chlorophenyl group in the target compound increases lipophilicity compared to daridorexant’s 5-methoxy-2-triazolylphenyl group, which may improve blood-brain barrier penetration but reduce solubility . 3,5-Difluorophenyl () and 4-phenoxyphenyl () substituents in other analogs demonstrate how electronic and steric properties influence target selectivity.

Pharmacological Profiles :

- Daridorexant’s dual orexin receptor antagonism is well-documented for insomnia treatment, with crystallographic data confirming its optimized binding conformation .

- The target compound’s lack of a benzoimidazole group may limit orexin receptor affinity, but its 4-chlorophenyl moiety could confer activity at other CNS targets (e.g., GABAA receptors).

Q & A

Basic Synthesis & Reaction Conditions

Q: How is (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone synthesized, and what reaction conditions are critical for achieving high yield? A: The synthesis typically involves coupling a 4-chlorobenzoyl chloride derivative with a pyrrolidine-triazole precursor. Key steps include:

- Amide bond formation : Reacting the acid chloride with the pyrrolidine-triazole moiety under inert conditions (e.g., nitrogen atmosphere) .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for improved solubility and reaction efficiency .

- Temperature control : Maintaining 0–5°C during acid chloride activation to minimize side reactions .

Yield optimization requires strict stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrrolidine-triazole to acid chloride) and purification via column chromatography .

Basic Characterization Techniques

Q: What spectroscopic and analytical methods are essential for characterizing this compound? A:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm) and pyrrolidine-triazole protons (δ 3.1–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]<sup>+</sup> at m/z 331.1 .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm<sup>-1</sup> confirm the ketone (C=O) group .

- X-ray crystallography : Resolves spatial arrangement of the triazole-pyrrolidine scaffold (if crystalline) .

Basic Biological Activity Screening

Q: How is the compound’s biological activity assessed in preliminary studies? A:

- Antimicrobial assays : Disk diffusion or microbroth dilution against Staphylococcus aureus and Escherichia coli to evaluate minimum inhibitory concentrations (MICs) .

- Enzyme inhibition : Testing against kinases or proteases (e.g., COX-2) via fluorometric assays, with IC50 values calculated .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine selectivity indices .

Advanced: Reaction Optimization for Scalability

Q: How can reaction parameters be optimized for industrial-scale synthesis? A:

- Continuous flow reactors : Enhance reproducibility and reduce reaction times compared to batch methods .

- Catalyst screening : Test palladium or copper catalysts for coupling efficiency .

- Solvent recycling : Recover DMF or DCM via distillation to reduce costs .

- In-line analytics : Use HPLC or FTIR for real-time monitoring of intermediate purity .

Advanced: Resolving Data Contradictions in Biological Studies

Q: How to address discrepancies in reported biological activity (e.g., varying IC50 values across studies)? A:

- Replicate assays : Control variables like cell passage number or bacterial strain .

- Solubility adjustments : Use co-solvents (e.g., DMSO) to ensure uniform compound dispersion .

- Target validation : Confirm binding to intended receptors via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: Computational Modeling for Target Prediction

Q: How can in silico methods predict the compound’s biological targets? A:

- Molecular docking : Use AutoDock Vina to simulate binding to proteins like EGFR or 5-HT receptors .

- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP = 2.8, indicating moderate lipophilicity) .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode retention .

Advanced: Structure-Activity Relationship (SAR) Studies

Q: How to design analogs to explore SAR for enhanced activity? A:

- Triazole modifications : Substitute the triazole with tetrazole or imidazole to alter hydrogen bonding .

- Pyrrolidine ring expansion : Replace pyrrolidine with piperidine to test steric effects on target binding .

- Chlorophenyl substitutions : Introduce electron-withdrawing groups (e.g., -CF3) to modulate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.